

Spectroscopic Profile of 8-Aminoquinaldine: A Technical Guide

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Compound of Interest		
Compound Name:	8-Aminoquinaldine	
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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **8-Aminoquinaldine** (also known as 8-amino-2-methylquinoline), a pivotal heterocyclic amine in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public, detailed spectral data for **8-Aminoquinaldine**, this document presents the available mass spectrometry data for the target compound and supplements it with a complete spectroscopic profile of its parent compound, 8-Aminoquinoline, for comparative context. This guide includes structured data tables, detailed experimental methodologies for key analytical techniques, and a workflow diagram for spectroscopic analysis, serving as a vital resource for researchers engaged in drug discovery and material science.

Compound Identification

Systematic Name: 2-Methylquinolin-8-amine

• Common Name: 8-Aminoquinaldine

• CAS Number: 18978-78-4[1][2]

Molecular Formula: C10H10N2[1][2]

Molecular Weight: 158.20 g/mol [1][2][3]



Spectroscopic Data of 8-Aminoquinaldine

Detailed, publicly accessible peak lists for NMR and IR spectroscopy of **8-Aminoquinaldine** are not readily available. The following sections describe the available mass spectrometry data and the expected characteristics for NMR and IR spectra based on the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry of **8-Aminoquinaldine** confirms its molecular weight. The primary fragmentation pattern involves the loss of a hydrogen atom and a methyl radical.

m/z Value	Assignment	Description
158	[M]+•	Molecular Ion
157	[M-H] ⁺	Loss of a hydrogen atom
131	[M-HCN-H]+	Further fragmentation

Data sourced from PubChem CID 140457.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy - Expected Features

While specific peak assignments are unavailable, a theoretical analysis of **8- Aminoquinaldine**'s structure allows for the prediction of its ¹H and ¹³C NMR spectral features.

- ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. A distinct singlet in the aliphatic region would correspond to the methyl (CH₃) group at the C2 position. Another signal, likely broad, would be attributed to the amine (NH₂) protons at the C8 position.
- ¹³C NMR: The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. Signals for the carbon atoms of the quinoline ring would appear in the downfield aromatic region, while the signal for the methyl carbon would be found in the upfield aliphatic region.



Infrared (IR) Spectroscopy - Expected Features

The IR spectrum of **8-Aminoquinaldine** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

- N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine (NH₂) group are expected in the 3300-3500 cm⁻¹ region.
- C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.
- C=C and C=N Stretching: Aromatic ring stretching vibrations are anticipated in the 1400-1600 cm⁻¹ range.
- N-H Bending: The scissoring vibration of the primary amine group is expected around 1600 cm⁻¹.

Spectroscopic Data of 8-Aminoquinoline (Reference Compound)

For contextual and comparative purposes, the detailed spectroscopic data for the parent compound, 8-Aminoquinoline (CAS: 578-66-5), is provided below.

Disclaimer: The following data pertains to 8-Aminoquinoline, not **8-Aminoquinaldine**.

¹H Nuclear Magnetic Resonance (NMR) of 8-Aminoquinoline

Solvent: CDCl3



Chemical Shift (δ) ppm	Multiplicity	Assignment
8.79	dd	H2
8.05	dd	H4
7.37	dd	H3
7.33	t	H6
7.09	dd	H5
6.83	dd	H7
4.80 (broad)	S	NH ₂

Note: Peak assignments are based on typical quinoline spectra and may vary slightly based on recording conditions.

¹³C Nuclear Magnetic Resonance (NMR) of 8-Aminoquinoline

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
147.2	C8a
145.4	C8
138.0	C2
136.1	C4
128.6	C6
127.4	C4a
121.2	C3
113.8	C5
109.9	C7



Note: Data sourced from various chemical databases. Assignments are based on standard quinoline numbering.

Infrared (IR) Spectroscopy of 8-Aminoquinoline

Frequency (cm ⁻¹)	Intensity	Assignment
3440, 3320	Strong, sharp	N-H Stretch
3050	Medium	Aromatic C-H Stretch
1620	Strong	N-H Bend
1580, 1500, 1470	Strong	Aromatic C=C Stretch
820, 780	Strong	C-H Bend (out-of-plane)

Note: Data represents typical values and may vary.

Mass Spectrometry (MS) of 8-Aminoquinoline

The mass spectrum of 8-Aminoquinoline shows a prominent molecular ion peak, confirming its molecular weight.

m/z Value	Relative Intensity (%)	Assignment
144	100	[M]+•
117	33	[M-HCN]+•
145	16	[M+1] ⁺
89	11	[C7H5]+

Data sourced from PubChem CID 11359 and NIST.[4]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
- Data Acquisition: Place the prepared sample in an NMR tube and insert it into the spectrometer. For ¹H NMR, operate the instrument at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.[5]
- Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.[5]

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.[5]
- Sample Preparation (ATR): Place the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[5]
- Data Acquisition: Record a background spectrum (empty sample compartment or pure KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[5]
- Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[5]

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. This is often done via a Gas Chromatography (GC) system for separation prior to analysis.[6]
- Ionization: Ionize the sample molecules in the ion source, commonly using Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron beam, creating a molecular ion and various fragment ions.[6]

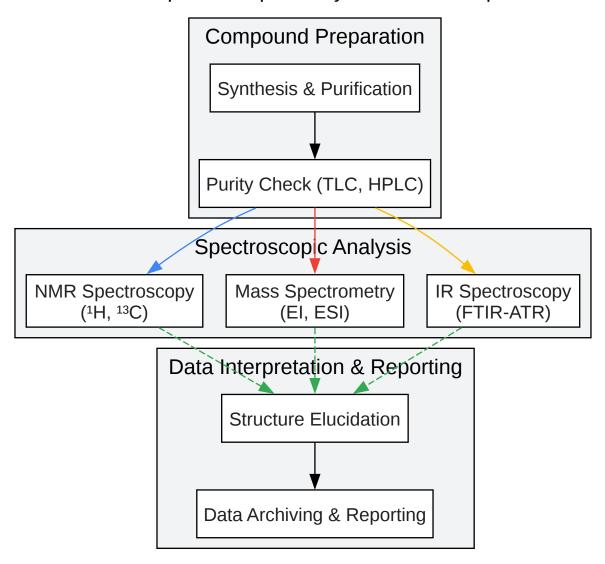


- Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole or time-of-flight),
 which separates them based on their mass-to-charge (m/z) ratio.[6]
- Detection: A detector records the abundance of ions at each m/z value to generate the mass spectrum.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Workflow for Spectroscopic Analysis of 8-Aminoquinaldine





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Caption: General workflow from compound synthesis to spectroscopic analysis and final data interpretation.

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